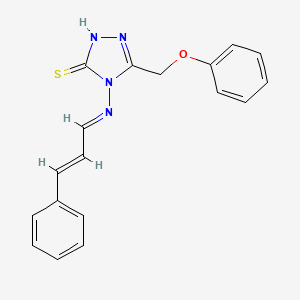
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a phenylpropenylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of phenoxymethyl chloride with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound, which is then reacted with cinnamaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反应分析
Types of Reactions
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
科学研究应用
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl and phenylpropenylidene groups may enhance the compound’s binding affinity and specificity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 2-amino-3,5-dibromo-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 2-(5-methyl-1,3-benzoxazol-2-yl)-5-[(3-phenyl-2-propenylidene)amino]phenol
- 2,5-bis(2-methyl-3-phenyl-2-propenylidene)cyclopentanone
Uniqueness
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with phenoxymethyl and phenylpropenylidene groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C18H16N4OS |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
3-(phenoxymethyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N4OS/c24-18-21-20-17(14-23-16-11-5-2-6-12-16)22(18)19-13-7-10-15-8-3-1-4-9-15/h1-13H,14H2,(H,21,24)/b10-7+,19-13+ |
InChI 键 |
JFUYITAUOUIGLI-CIOYMBLNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


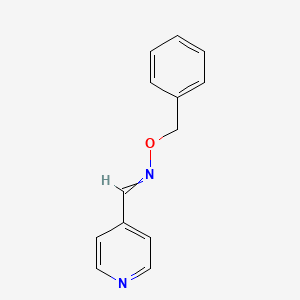
![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)
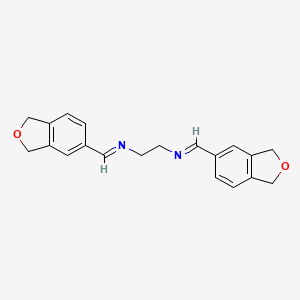

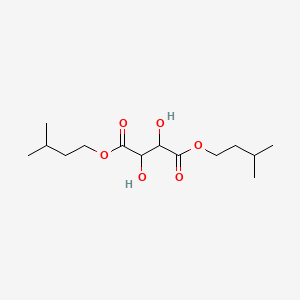
![(2E)-2-[(2E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11969195.png)
![(2E)-6-benzyl-2-(4-butoxy-3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969207.png)
![(5Z)-3-Hexyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969209.png)
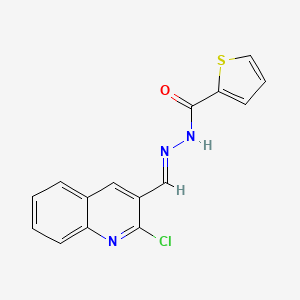

![(2E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11969232.png)
![4-[(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11969238.png)
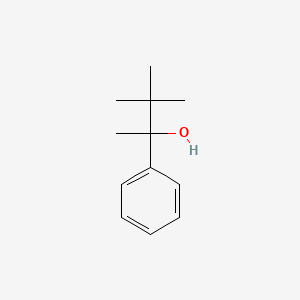
![1,3-Bis{4-[3-(4-methylphenyl)propyl]phenyl}acetone](/img/structure/B11969245.png)
